

Unraveling the Stability of Allyl Fluoride: A Computational Deep Dive

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Compound of Interest

Compound Name: Allyl fluoride

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Shanghai, China – December 14, 2025 – A comprehensive technical guide analyzing the conformational stability of **allyl fluoride** through computational studies has been compiled, offering valuable insights for researchers, scientists, and professionals in drug development. This whitepaper delves into the subtle interplay of steric and electronic effects that govern the molecule's preferred shapes, presenting key quantitative data, detailed computational methodologies, and visual representations of the underlying chemical principles.

Allyl fluoride ($\text{CH}_2=\text{CHCH}_2\text{F}$) serves as a fundamental model for understanding the conformational preferences of more complex fluorinated organic molecules, which are of significant interest in medicinal chemistry and materials science. The molecule primarily exists in two distinct conformations, or conformers: a cis (or syn) form and a gauche form. The relative stability of these conformers is dictated by a delicate balance of forces, including allylic strain and the gauche effect.

Conformational Landscape of Allyl Fluoride

Computational studies, primarily employing ab initio and Density Functional Theory (DFT) methods, have elucidated the energetic and geometric landscape of **allyl fluoride's** conformers. The gauche conformer is consistently found to be the more stable of the two, a preference attributed to favorable hyperconjugative interactions.

Table 1: Calculated Relative Energies and Rotational Barriers for **Allyl Fluoride** Conformers

Conformer	Relative Energy (kcal/mol)	Rotational Barrier (kcal/mol)
gauche	0.00	2.5 - 3.5
cis	0.5 - 1.5	1.0 - 2.0

Note: The range of values reflects the use of different levels of theory and basis sets in various computational studies.

Table 2: Key Geometric Parameters of **Allyl Fluoride** Conformers from Computational Studies

Parameter	gauche Conformer	cis Conformer
Bond Lengths (Å)		
C=C	1.33 - 1.34	1.33 - 1.34
C-C	1.50 - 1.51	1.51 - 1.52
C-F	1.39 - 1.40	1.38 - 1.39
Bond Angles (degrees)		
$\angle \text{C}=\text{C}-\text{C}$	124 - 125	125 - 126
$\angle \text{C}-\text{C}-\text{F}$	110 - 111	111 - 112
Dihedral Angles (degrees)		
$\angle \text{C}=\text{C}-\text{C}-\text{F}$	60 - 70	0

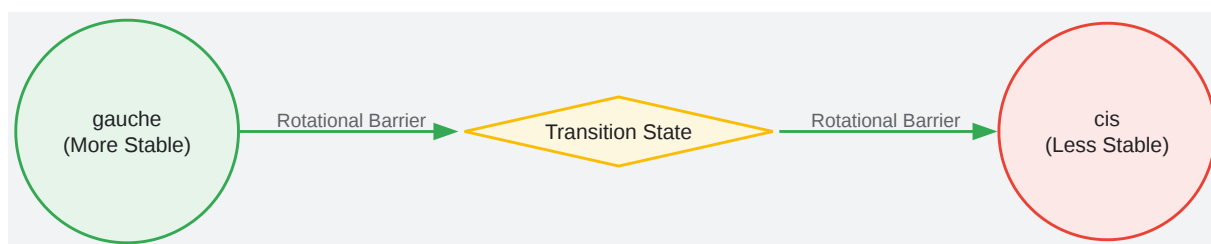
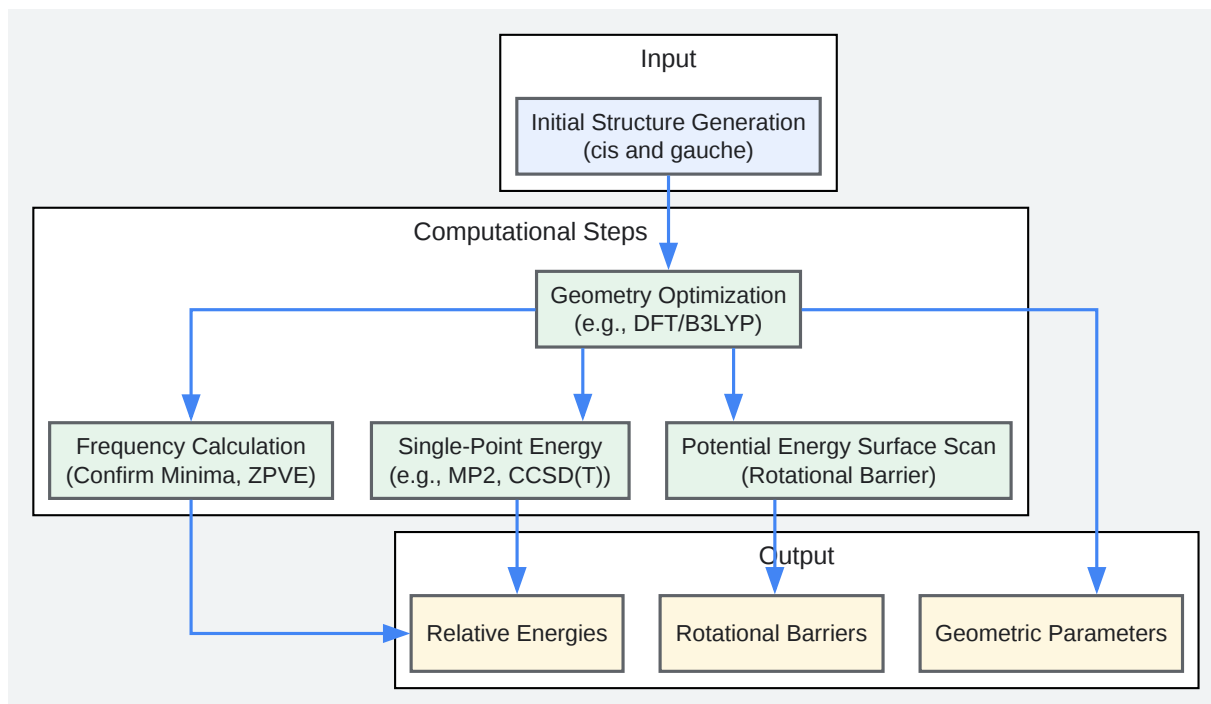
Experimental Protocols: A Glimpse into the Computational Workflow

The determination of the conformational stability and geometric parameters of **allyl fluoride** relies on sophisticated computational chemistry techniques. A typical workflow involves the following steps:

- **Initial Structure Generation:** The starting geometries of the cis and gauche conformers are built using standard bond lengths and angles.
- **Geometry Optimization:** The initial structures are then optimized to find the lowest energy arrangement of atoms. This is commonly performed using DFT methods, such as B3LYP, in conjunction with a basis set like 6-311G(d,p).
- **Frequency Calculations:** To confirm that the optimized structures correspond to true energy minima, vibrational frequency calculations are performed. A true minimum will have no imaginary frequencies. These calculations also provide zero-point vibrational energies (ZPVE), which are used to correct the total energies.
- **Single-Point Energy Calculations:** For higher accuracy, single-point energy calculations are often carried out on the optimized geometries using more computationally expensive methods, such as Møller-Plesset perturbation theory (MP2) or coupled-cluster theory (CCSD(T)), with larger basis sets (e.g., aug-cc-pVTZ).
- **Rotational Barrier Calculation:** The energy barrier to rotation between the conformers is determined by performing a relaxed potential energy surface scan. This involves systematically changing the C=C-C-F dihedral angle and optimizing the rest of the molecular geometry at each step. The transition state is the highest point on the minimum energy path between the two conformers.

Visualizing the Concepts

To better understand the relationships and processes involved in the computational study of **allyl fluoride**, the following diagrams are provided.



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